Flephedrone

Description

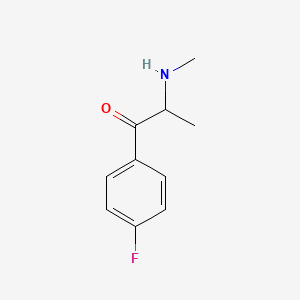

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

447-40-5 |

|---|---|

Formule moléculaire |

C10H12FNO |

Poids moléculaire |

181.21 |

Nom IUPAC |

1-(4-fluorophenyl)-2-(methylamino)propan-1-one |

InChI |

InChI=1S/C10H12FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3 |

Clé InChI |

MWKQPIROPJSFRI-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC=C(C=C1)F)NC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Flephedrone; 4-Fluoromethcathinone; 4'-Fluoromethcathinon |

Origine du produit |

United States |

Synthetic Chemistry and Precursor Analysis of Flephedrone

Established and Novel Synthetic Pathways for Flephedrone Production

The synthesis of synthetic cathinones, including this compound, is generally considered facile and often follows a well-established two-step process. unodc.orgunodc.org The most common and widely documented synthetic route is adaptable from the first reported synthesis of mephedrone (B570743) in 1929. unodc.orgunodc.org

This general pathway involves two primary stages:

α-Halogenation: The synthesis begins with a suitable precursor, an arylketone. For this compound, the starting material is 4-fluoropropiophenone. This ketone undergoes an α-bromination reaction to form the key intermediate, 2-bromo-1-(4-fluorophenyl)propan-1-one (B1282179). unodc.orgrsc.org This reaction is typically achieved using a brominating agent such as elemental bromine or copper(II) bromide. unodc.orgrsc.org

Amination: The resulting α-bromoketone intermediate is then reacted with an appropriate amine via a nucleophilic substitution reaction. unodc.orgunodc.org In the case of this compound, this involves reacting 2-bromo-1-(4-fluorophenyl)propan-1-one with methylamine (B109427). This step yields the freebase form of this compound, which is often unstable. unodc.orgunodc.org Consequently, it is typically converted to a more stable salt form, such as the hydrochloride or hydrobromide salt, for isolation. unodc.orgunodc.org

This versatile method can be adapted to produce a wide range of cathinone (B1664624) derivatives by varying the starting arylketone and the amine used in the second step. unodc.org While this remains the principal established pathway, research into novel synthetic methods continues, driven by the need for more efficient, selective, and safer production processes in research contexts.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of synthetic reactions is crucial for maximizing product yield and purity while minimizing reaction time and resource consumption. For this compound and related cathinones, several parameters can be adjusted to enhance synthetic efficiency. While specific, detailed optimization studies for this compound are not extensively published, general principles of organic synthesis optimization are applicable.

Key areas for optimization include:

Solvent Choice: The use of solvents with higher boiling points, such as benzene (B151609), instead of dichloromethane (B109758) (DCM), may improve reaction conditions by allowing for higher reaction temperatures, which can increase the reaction rate. mmu.ac.uk

Temperature and Time: Reaction temperature and duration are critical variables. Statistical models, such as a Central Composite Design (CCD), can be employed to systematically investigate the effects of these factors and determine the optimal conditions. medpharmres.com For example, in the synthesis of a related compound, optimal conditions were identified as a reaction temperature of 87°C and a time of 3.64 hours. medpharmres.com

Molar Ratios of Reagents: The stoichiometry of the reactants significantly impacts yield. Adjusting the molar ratios of the amine (methylamine) and any base or catalyst used can drive the reaction to completion and minimize the formation of by-products. medpharmres.com

Catalysts: The use of catalysts can increase reaction rates and, in some cases, improve selectivity. ojp.gov

Purification Methods: The choice of recrystallization solvent is vital for obtaining a pure final product. Acetone has been noted as an effective solvent for the purification of some synthetic cathinones. mmu.ac.uk

Characterization and Control of Synthetic Impurities and By-products

The production of this compound, particularly in non-regulated settings, can result in a final product containing various impurities and by-products. These contaminants can arise from incomplete reactions, side reactions, or subsequent degradation. ajast.net

Common types of impurities include:

Unreacted Precursors and Intermediates: Residual amounts of 4-fluoropropiophenone or the 2-bromo-1-(4-fluorophenyl)propan-1-one intermediate may remain in the final product if the reaction does not go to completion.

Isomeric By-products: Side reactions can lead to the formation of structural isomers. For example, in the synthesis of the related cathinone pentedrone, an impurity known as isopentedrone (B1652364) was identified, where the positions of the amino and keto groups are swapped. nih.gov Similar isomeric impurities could potentially form during this compound synthesis.

Degradation Products: Synthetic cathinones can be unstable under certain conditions. Halocathinones, such as this compound, are known to be particularly unstable at high pH (pH > 12), which can lead to degradation. unodc.org

Adulterants and Cutting Agents: In illicitly produced samples, other substances are often deliberately added. Forensic analysis of seized this compound samples has identified cutting agents like benzocaine. researchgate.net

The characterization and control of these impurities are essential for ensuring the quality and consistency of reference standards used in forensic and research laboratories. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are used to identify and quantify these impurities. ojp.govresearchgate.netresearchgate.net

| Impurity Type | Example | Source | Analytical Detection Method |

|---|---|---|---|

| Unreacted Precursor | 4-fluoropropiophenone | Incomplete α-bromination or amination reaction | GC-MS, HPLC |

| Unreacted Intermediate | 2-bromo-1-(4-fluorophenyl)propan-1-one | Incomplete amination reaction | GC-MS, HPLC |

| Isomeric By-product | Isomer with swapped keto/amino groups | Side reactions during synthesis. nih.gov | GC-MS, NMR |

| Degradation Product | Products from base-catalyzed decomposition. unodc.org | Exposure to high pH conditions. unodc.org | LC-MS |

| Adulterant | Benzocaine. researchgate.net | Deliberate addition to illicit products. researchgate.net | GC-MS, NMR. researchgate.net |

Application of Green Chemistry Principles in this compound Synthesis Research

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it While research specifically detailing the "green" synthesis of this compound is limited, the 12 principles of green chemistry provide a clear roadmap for how its synthesis could be made more environmentally benign in a research setting.

Potential applications of these principles to this compound synthesis include:

Waste Prevention: Optimizing reactions to maximize atom economy, thereby ensuring that most of the atoms from the reactants are incorporated into the final product, minimizing waste. unibo.it

Less Hazardous Chemical Synthesis: Developing alternative synthetic routes that avoid toxic reagents, such as using a less hazardous brominating agent or replacing toxic solvents. unibo.it

Designing Safer Chemicals: This principle is inherent to the research of new compounds but also extends to ensuring that by-products are less toxic.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents like benzene or chlorinated solvents with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. unibo.it Research into green analytical methods for cathinones has focused on replacing toxic extraction solvents with more eco-friendly options. doi.orgnih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: While not immediately applicable to this compound's aromatic structure, this principle encourages sourcing starting materials from renewable biological sources where possible.

Reduce Derivatives: Avoiding unnecessary protection/deprotection steps in the synthetic sequence to reduce the number of steps and the amount of waste generated.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. unibo.it

Applying these principles can lead to more sustainable and safer laboratory-scale synthesis of this compound for research and forensic applications.

Identification and Analysis of Precursor Chemicals and Intermediates

The identification of precursors and intermediates is fundamental to understanding and controlling the synthesis of this compound. The established synthetic route clearly defines the key chemical building blocks.

The primary chemicals involved are:

Precursor: 4-fluoropropiophenone is the principal starting material or precursor for this compound synthesis. unodc.orgunodc.org

Reagents: Key reagents include a brominating agent (e.g., Br₂, CuBr₂) for the halogenation step and methylamine (CH₃NH₂) for the amination step. unodc.orgrsc.org

Intermediate: The main synthetic intermediate is the α-bromoketone, specifically 2-bromo-1-(4-fluorophenyl)propan-1-one . rsc.org This compound is formed from the precursor and is subsequently converted to the final product.

The control and monitoring of these chemicals are significant from a regulatory and law enforcement perspective.

| Compound Type | Chemical Name | Chemical Formula | Role in Synthesis |

|---|---|---|---|

| Precursor | 4-fluoropropiophenone | C₉H₉FO | Starting material |

| Intermediate | 2-bromo-1-(4-fluorophenyl)propan-1-one | C₉H₈BrFO | Product of bromination; reactant for amination |

| Reagent | Methylamine | CH₅N | Source of the methylamino group |

| Reagent | Copper(II) Bromide | CuBr₂ | Alternative brominating agent |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals a straightforward pathway that aligns with the established synthetic methods.

The key retrosynthetic disconnections are:

C-N Bond Disconnection: The first disconnection is the bond between the α-carbon and the nitrogen atom of the methylamino group. This is a logical step as C-N bonds are commonly formed via nucleophilic substitution. This disconnection yields two synthons: a carbocation or α-haloketone equivalent at the β-position and a methylamine equivalent.

C-Br Bond Disconnection: The resulting α-haloketone intermediate, 2-bromo-1-(4-fluorophenyl)propan-1-one, can be further disconnected at the α-carbon-bromine bond. This step leads back to the precursor ketone, 4-fluoropropiophenone, and a source of electrophilic bromine.

This analysis confirms that 4-fluoropropiophenone and methylamine are the logical and primary precursors for the synthesis of this compound.

| Step | Target Molecule / Intermediate | Disconnection | Resulting Precursors / Synthons |

|---|---|---|---|

| 1 | This compound | C-N bond | 2-bromo-1-(4-fluorophenyl)propan-1-one + Methylamine |

| 2 | 2-bromo-1-(4-fluorophenyl)propan-1-one | C-Br bond at α-position | 4-fluoropropiophenone + Brominating agent |

Forensic Profiling of Precursor Signatures in Illicit Synthesis

Forensic chemical profiling of illicit drugs aims to establish links between different seizures, identify trafficking routes, and gain intelligence on manufacturing operations. ajast.net This is achieved by analyzing the unique "chemical signature" of a drug sample, which includes the main compound, impurities, by-products, and residual precursors. ajast.netusm.my

The impurity profile of a seized this compound sample is highly dependent on the specific synthetic route, precursors, and reaction conditions used in its clandestine manufacture. ajast.net By identifying these chemical signatures, forensic chemists can deduce information about the synthesis.

Key aspects of forensic profiling for this compound include:

Precursor-Related Impurities: The presence and relative abundance of the starting materials (e.g., 4-fluoropropiophenone) or reagents can indicate the specific synthetic pathway employed.

By-product Analysis: The identification of specific by-products, such as isomers or products from side-reactions, can provide clues about the reaction conditions (e.g., temperature, pH, catalysts) and the skill of the clandestine chemist. nih.gov

Solvent and Reagent Traces: Residual solvents or traces of specific reagents (e.g., different brominating agents) can also help to differentiate between batches and manufacturing sources.

This detailed chemical analysis allows law enforcement and forensic laboratories to categorize different drug seizures, potentially linking them to a common origin or synthetic method, thereby providing valuable intelligence on illicit drug production networks. ajast.net

Enantioselective Synthesis and Chiral Resolution of this compound Stereoisomers

This compound, like other synthetic cathinones, is a chiral molecule, meaning it can exist as two non-superimposable mirror images known as enantiomers. nih.govresearchgate.net These stereoisomers often exhibit different biological and toxicological properties, making their separation and individual analysis crucial in fields like medicinal chemistry and forensic toxicology. nih.govoup.com The enantiomeric composition of a seized substance can also provide clues about its synthetic origin. nih.gov Consequently, significant research has been dedicated to developing methods for the enantioselective synthesis and, more commonly, the chiral resolution of this compound's enantiomers. researchgate.netcsic.es

Development of Chiral Separation Techniques (e.g., HPLC, GC, CE)

The separation of this compound enantiomers is primarily achieved through direct resolution methods using chromatography and capillary electrophoresis. oup.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has proven to be a particularly versatile and effective technique for resolving synthetic cathinone enantiomers. researchgate.netoup.comresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently employed and have demonstrated high efficiency in separating a wide range of cathinone derivatives, including this compound. oup.comresearchgate.net For instance, a study successfully enantioseparated this compound using a polysaccharide-based CSP, achieving an alpha (α) value of 1.24 and a resolution (Rs) value of 1.24. researchgate.net The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects, which differ between the two enantiomers and the chiral selector. researchgate.net

Capillary electrophoresis (CE) offers a powerful alternative to chromatographic methods for chiral separations. theanalyticalscientist.comwvu.edu In CE, chiral selectors are typically added to the background electrolyte. theanalyticalscientist.com Cyclodextrin derivatives, such as sulfated β-cyclodextrin and succinylated-β-cyclodextrin, have been successfully used as chiral selectors for the enantioseparation of this compound and other cathinone analogs. researchgate.netresearchgate.netmdpi.com A 2024 study highlighted that carboxymethylated and succinylated cyclodextrins showed significant enantioselective complexation with this compound, with succinylated-β-CD demonstrating high complex stability. mdpi.com The choice of background electrolyte pH and concentration is critical for optimizing separation in CE. mdpi.com

While gas chromatography (GC) can also be used for chiral separations, it often requires the derivatization of the analytes with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.nettheanalyticalscientist.com However, direct separation on chiral GC columns is also possible. For synthetic cathinones, HPLC and CE are generally more common for direct chiral resolution. oup.comresearchgate.net

| Technique | Chiral Selector/Stationary Phase | Target Analyte(s) | Key Findings | Reference(s) |

| HPLC | Polysaccharide-based CSPs | This compound & other synthetic cathinones | Efficient enantioseparation with α = 1.24 and Rs = 1.24 for this compound. | researchgate.net |

| HPLC | Cellulose and amylose-based CSPs | Various new psychoactive substances | Proven to be a particularly good choice for chiral separations. | theanalyticalscientist.com |

| CE | Succinylated-β-cyclodextrin (Succ-β-CD) | This compound, Mephedrone, Butylone, etc. | Demonstrated high complex stability and enantioselective recognition. | mdpi.com |

| CE | Sulfated β-cyclodextrin | Cathinone and amphetamine derivatives | Effective chiral mobile phase additive for successful enantioseparation. | researchgate.net |

| CE | Carboxymethylated cyclodextrins | This compound & other cathinone analogs | Able to recognize and separate all five tested cathinone enantiomers. | mdpi.com |

Conformational Analysis of this compound Enantiomers using Quantum Mechanical Models

Understanding the three-dimensional structure and conformational flexibility of this compound enantiomers is essential for interpreting their interaction with chiral selectors and biological targets. Quantum mechanical modeling provides a powerful tool for investigating these properties at the molecular level. nih.govnih.gov

A detailed conformational analysis of this compound isomers (ortho-, meta-, and para-fluoromethcathinone) has been performed using quantum-chemical methods, specifically Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), with 6-31G and 6-31G(d,p) basis sets. nih.govnih.gov These calculations aimed to identify all possible low-energy conformers and understand their relative stability. nih.gov

The study revealed that the different isomers of this compound possess a varying number of stable conformers. nih.gov For 4-fluoromethcathinone (4-FMC), the most common isomer, two low-energy conformers were identified, connected by a single rotational transition state. nih.gov The 2-fluoromethcathinone (B1650591) (2-FMC) isomer also has two conformers, while the 3-fluoromethcathinone (B604977) (3-FMC) isomer is more flexible, with four low-energy conformers connected by five transition states. nih.govresearchgate.net

| This compound Isomer | Computational Method | Basis Sets | Number of Low-Energy Conformers | Key Findings | Reference(s) |

| 2-FMC | DFT, MP2 | 6-31G, 6-31G(d,p) | 2 | The two conformers have a significant energy difference (2.64 to 4.86 kcal mol⁻¹). | nih.gov |

| 3-FMC | DFT, MP2 | 6-31G, 6-31G(d,p) | 4 | Four low-energy conformers are connected through five transition states. | nih.govresearchgate.net |

| 4-FMC | DFT, MP2 | 6-31G, 6-31G(d,p) | 2 | Two conformers are connected via one rotational transition state. | nih.gov |

| All Isomers | DFT, MP2 | 6-31G, 6-31G(d,p) | - | Molecular electrostatic potential surfaces (MEPS) were calculated to reveal likely reaction sites. | nih.govnih.gov |

In Vitro Pharmacological Mechanisms of Flephedrone

Monoamine Transporter Interactions and Inhibition Profiles

Flephedrone interacts with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), inhibiting the reuptake of these neurotransmitters. nih.govsmw.ch The potency of this inhibition varies across the different transporters, defining its specific pharmacological profile. smw.ch Studies classify this compound among the methamphetamine-like cathinones, which are characterized by potent inhibition of catecholamine transporters (DAT and NET) and comparatively weaker effects on the serotonin transporter. smw.ch

The inhibitory effects of this compound on these transporters are quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity.

Table 1: this compound's In Vitro Inhibition of Monoamine Transporters

| Transporter | IC50 (nM) |

|---|---|

| Dopamine Transporter (DAT) | 566 |

| Norepinephrine Transporter (NET) | 227 |

| Serotonin Transporter (SERT) | 7110 |

Data sourced from in vitro studies using human embryonic kidney 293 (HEK 293) cells expressing the respective human transporters.

This compound acts as an inhibitor of the dopamine transporter. nih.govsmw.ch This interaction blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, leading to an increase in extracellular dopamine levels. wikipedia.org Research classifies this compound as a preferential dopamine and norepinephrine uptake inhibitor, similar to amphetamine and methamphetamine. nih.govresearchgate.net It exhibits a high inhibitory potency at the DAT. smw.ch

The primary mechanism of action for this compound includes potent inhibition of the norepinephrine transporter. nih.govsmw.ch By blocking NET, this compound prevents the reuptake of norepinephrine, thereby increasing its concentration in the synapse. wikipedia.org this compound is considered a preferential inhibitor of both dopamine and norepinephrine transporters. nih.govresearchgate.net

Compared to its effects on DAT and NET, this compound is a significantly less potent inhibitor of the serotonin transporter. smw.chcapes.gov.br The high DAT/SERT inhibition ratio indicates a lower affinity for SERT, a characteristic feature of methamphetamine-like cathinones. smw.ch This selective profile distinguishes it from other cathinones like mephedrone (B570743), which exhibit more balanced, non-selective inhibition of all three monoamine transporters. nih.gov Drugs that block SERT lead to increased extracellular levels of serotonin. wikipedia.org

Norepinephrine Transporter (NET) Interaction and Reuptake Inhibition

Monoamine Transporter-Mediated Efflux Mechanisms

Beyond simply blocking reuptake, certain compounds can act as substrates for monoamine transporters, causing them to reverse their normal function and expel neurotransmitters from the neuron into the synapse. This process is known as transporter-mediated efflux or release. nih.gov

This compound is characterized as a substrate-type releasing agent rather than a pure uptake blocker. ljmu.ac.uk Like amphetamine and methamphetamine, it is transported into the neuron and induces the release of dopamine and norepinephrine. nih.govsmw.chcapes.gov.br This mechanism of action is distinct from that of cocaine-like drugs, which primarily act as transporter inhibitors without being transported themselves and without causing significant neurotransmitter efflux. nih.gov Research confirms that para-substituted amphetamines, a group that includes this compound, are capable of releasing both norepinephrine and dopamine. capes.gov.brresearchgate.net

The vesicular monoamine transporter 2 (VMAT2) is an intracellular protein responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release. nih.govpsychiatrictimes.com Some amphetamine-like substances can interact with VMAT2, disrupting vesicle storage and increasing cytoplasmic neurotransmitter concentrations, which contributes to their releasing effects. nih.gov However, available data indicates that methcathinones, including mephedrone and methylone, are very weak inhibitors of VMAT2. researchgate.net This suggests that this compound, as a methcathinone (B1676376) derivative, is unlikely to cause significant neurotransmitter release from synaptic vesicles through direct interaction with VMAT2. researchgate.net

Substrate-Type Releasing Properties vs. Uptake Blocker Characteristics

Receptor Binding Affinities and Signaling Pathways (in vitro)

In vitro studies have been conducted to characterize the interaction profile of this compound with various monoamine receptors. These investigations are crucial for understanding its molecular mechanisms of action. Research has focused on its binding affinities for adrenergic, serotonin, and trace amine-associated receptors.

This compound (4-FMC) has demonstrated a measurable affinity for adrenergic receptors. Specifically, in vitro binding assays have shown its interaction with the α1A adrenoceptor subtype. nih.gov Research using radioligand binding assays determined that this compound has an appreciable affinity for this receptor. nih.gov The binding affinity (Ki) was calculated to be 1.52 µM. nih.gov This interaction suggests that some of this compound's physiological effects may be mediated through the α1-adrenergic system. Studies on other synthetic cathinones have also highlighted the importance of interactions with α1 and α2 adrenergic receptors in their pharmacological profiles. mdpi.com

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| α1A Adrenoceptor | 1.52 µM | nih.gov |

This compound's interaction with serotonin (5-HT) receptors has been a subject of scientific investigation, with a particular focus on the 5-HT2A subtype. Multiple studies confirm that this compound exhibits affinity for the 5-HT2A receptor. wikipedia.orgmdpi.comresearchgate.net In vitro binding studies have quantified this interaction, showing an appreciable affinity with a Ki value of 1.4 µM. nih.gov

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|

| 5-HT1A | Not Reported | Low potency partial agonist | nih.gov |

| 5-HT2A | 1.4 µM | Very low potency antagonist | nih.gov |

| 5-HT2C | Not Reported | Very low potency antagonist | nih.gov |

The Trace Amine-Associated Receptor 1 (TAAR1) is a key regulator of monoaminergic neurotransmission. jfda-online.comeuropa.eu While non-β-keto amphetamines are known TAAR1 ligands, a general distinction has been observed for cathinones. soft-tox.orgtandfonline.com Multiple in vitro studies have consistently shown that most synthetic cathinones, including this compound, are not significant TAAR1 ligands or agonists. soft-tox.orgtandfonline.comresearchgate.netnih.gov Research indicates that cathinones exhibit reduced or negligible binding affinity for TAAR1 compared to their non-β-ketoamphetamine counterparts. mdpi.comoup.comfda.gov.tw One study explicitly states that this compound is inactive as a human TAAR1 agonist. researchgate.net

It is worth noting that one source suggests that this compound can activate TAAR1; however, this finding is an outlier when compared to the broader scientific literature, which indicates a lack of significant interaction. wikipedia.org The consensus from multiple pharmacological characterizations is that the cathinone (B1664624) chemical structure, unlike that of amphetamines, does not typically confer affinity for TAAR1. soft-tox.orgnih.gov

Serotonin Receptor Subtype Interactions (e.g., 5-HT2A receptors)

Enzyme Kinetics and In Vitro Inhibition Studies

The metabolic fate of this compound is determined by its interaction with various enzyme systems. In vitro studies using human-derived materials are essential for elucidating these pathways and identifying potential for enzyme inhibition.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. While structurally related compounds like 4-fluoroamphetamine have been studied for their weak MAO-A inhibitory effects, specific in vitro enzyme kinetic studies detailing the IC50 or Ki values of this compound against MAO-A and MAO-B are not extensively documented in the reviewed scientific literature. Therefore, a quantitative assessment of its direct inhibitory potential on MAO enzymes is not available.

The cytochrome P450 (CYP) system is the primary family of enzymes responsible for the phase I metabolism of many xenobiotics. In vitro studies using human liver microsomes (HLMs) have been conducted to identify the metabolic pathways of this compound. nih.gov These studies have determined that this compound undergoes metabolism through several key routes, including the reduction of its keto group, N-desalkylation, and hydroxylation. nih.gov

While these metabolic pathways have been identified, indicating that this compound is a substrate for CYP enzymes, quantitative data on its inhibitory potential (IC50 or Ki values) against specific CYP isoenzymes are not detailed in the available literature. Research has been undertaken to identify the specific human CYP isoenzymes responsible for its metabolism, but the results of these specific inhibition studies are not widely reported. researchgate.net Therefore, a detailed profile of which CYP isoforms (e.g., CYP2D6, CYP3A4) this compound may inhibit and to what extent remains to be fully characterized in publicly accessible scientific reports.

Metabolic Pathways and Metabolite Identification of Flephedrone

In Vitro Metabolic Profiling Using Biological Systems (e.g., hepatic microsomes, hepatocytes)

In vitro systems, particularly human liver microsomes (HLMs), are standard tools for investigating the metabolism of xenobiotics, including synthetic cathinones like flephedrone. nih.govuni-saarland.de These preparations contain a rich complement of drug-metabolizing enzymes located in the endoplasmic reticulum. Studies utilizing HLMs have been instrumental in elucidating the metabolic pathways of numerous cathinones by incubating the parent drug with these biological systems and analyzing the resulting products. nih.govmagtechjournal.comoup.com The general approach involves incubating this compound with HLMs in the presence of necessary cofactors, followed by analysis using advanced analytical techniques to identify the generated metabolites. nih.gov

Phase I metabolism of this compound involves the introduction or exposure of functional groups, primarily through oxidation and reduction reactions, to increase the compound's polarity. For this compound and its isomers, the principal Phase I metabolic pathways identified are N-demethylation, β-keto reduction, and hydroxylation. nih.govsoft-tox.org

N-demethylation: This pathway involves the removal of the methyl group from the nitrogen atom, leading to the formation of the primary amine metabolite, 4-fluorocathinone. soft-tox.org Studies on the related isomer 3-fluoromethcathinone (B604977) (3-FMC) in rabbit liver slices also identified 3-fluorocathinone as a major metabolite. nih.gov

β-keto reduction: The reduction of the ketone group on the beta-carbon is a significant metabolic route for many synthetic cathinones. oup.com This reaction results in the formation of alcohol metabolites. nih.gov In the case of this compound, this pathway yields a combination of 4-fluoroephedrine (B1145956) and 4-fluoronorephedrine (and their pseudo-isomers), which have been detected in human urine samples. soft-tox.orgnih.gov

Hydroxylation: This metabolic reaction involves the addition of a hydroxyl group, typically on the aromatic ring system. nih.govsoft-tox.org This process creates a more polar molecule, facilitating subsequent conjugation reactions.

The following table summarizes the primary Phase I metabolites of this compound identified through in vitro studies.

| Metabolic Pathway | Metabolite Name | Resulting Compound |

| N-demethylation | 4-fluorocathinone | Primary amine |

| β-keto reduction | 4-fluoroephedrine / 4-fluoronorephedrine | Alcohol (Diastereomers) |

| Aromatic Hydroxylation | Hydroxy-flephedrone | Phenolic compound |

Table 1: Phase I Metabolites of this compound.

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. mdpi.com The most common conjugation reaction is glucuronidation, where glucuronic acid is attached to functional groups like hydroxyl groups. mdpi.comnih.gov For cathinones, hydroxylated metabolites are common substrates for this process. frontiersin.org Studies have identified conjugated hydroxylation products of this compound, indicating that the hydroxylated metabolites undergo Phase II reactions. soft-tox.org Glucuronide conjugates of other cathinones have been successfully identified after incubation with human liver microsomes, supporting this pathway for this compound. nih.govfrontiersin.org

Identification of Phase I Metabolites (e.g., N-demethylation, β-keto reduction, hydroxylation)

Enzyme Systems Involved in this compound Biotransformation

The metabolic conversion of this compound is catalyzed by specific enzyme systems within the liver. The primary enzymes responsible belong to the cytochrome P450 superfamily, with contributions from other reductase enzymes.

The cytochrome P450 (CYP) system is a major catalyst of Phase I oxidative metabolism for a vast number of drugs and xenobiotics. jwatch.orgmdpi.com Specific CYP isoenzymes are responsible for the metabolism of synthetic cathinones. For mephedrone (B570743), a close structural analog of this compound, CYP2D6 has been identified as the main enzyme responsible for its Phase I metabolism. kcl.ac.uknih.govfrontiersin.org Research on the isomer 3-fluoromethcathinone (3-FMC) specifically identified CYP2B6 as the most relevant enzyme for its N-demethylation. researchgate.net Given the structural similarities, it is highly probable that CYP2D6 and CYP2B6 are key enzymes involved in the biotransformation of this compound.

The metabolic reactions, particularly the reduction of the β-keto group, are dependent on the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.gov This indicates the involvement of NADPH-dependent reductases, such as carbonyl reductases, which are present in microsomal preparations. The experimental setups for in vitro metabolism studies of cathinones consistently include an NADPH-regenerating system, confirming the essential role of these enzymes in the metabolic process. nih.govnih.gov

Role of Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP2B6)

Structural Elucidation of Novel this compound Metabolites

The identification and structural confirmation of this compound metabolites rely on sophisticated analytical instrumentation. The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.govfrontiersin.org

In these studies, samples from in vitro incubations are analyzed to separate the various components. nih.gov Mass spectrometry then provides data on the mass-to-charge ratio of the parent compound and its metabolites. High-resolution instruments allow for the determination of the elemental composition of each metabolite based on its exact mass. frontiersin.org Further structural details are obtained through tandem mass spectrometry (MS/MS), where metabolites are fragmented, and the resulting fragmentation patterns are analyzed to pinpoint the site of metabolic modification, such as N-demethylation or hydroxylation. nih.gov This analytical approach has been successfully used to identify metabolites of numerous cathinones, including this compound. nih.govoup.com

Stereoselective Metabolism of this compound Enantiomers

The metabolism of chiral drugs can be stereoselective, meaning that the two enantiomers, (R)- and (S)-flephedrone, may be metabolized differently by the body's enzymes. While specific research on the stereoselective metabolism of this compound is limited, the well-documented metabolism of other synthetic cathinones, such as mephedrone and pentedrone, provides a strong basis for predicting the likely metabolic fate of this compound's enantiomers. nih.govoup.com

Enzymes, particularly those in the cytochrome P450 (CYP) family, are responsible for drug metabolism and can exhibit a high degree of stereoselectivity. dynamed.com This means they may have a higher affinity for one enantiomer over the other, leading to different rates and pathways of metabolism. For other cathinones, it has been observed that one enantiomer may be preferentially N-demethylated, while the other is more readily metabolized through other pathways like O-demethylation or hydroxylation. nih.govsciforum.net

Based on the established patterns of cathinone (B1664624) metabolism, it is hypothesized that the metabolism of this compound enantiomers is also stereoselective. This would result in different metabolic profiles for (R)-flephedrone and (S)-flephedrone. For instance, one enantiomer might be more susceptible to keto-reduction, leading to a higher concentration of the corresponding 4-fluoroephedrine diastereomer. Conversely, the other enantiomer might be a better substrate for N-dealkylation, resulting in a greater abundance of 4-fluoronorephedrine.

The table below outlines the potential stereoselective metabolic pathways for this compound enantiomers, based on findings from related cathinone compounds.

Table 1: Postulated Stereoselective Metabolic Pathways of this compound Enantiomers

| Metabolic Pathway | Potential Enantiomeric Preference | Resulting Metabolite(s) |

|---|---|---|

| Keto Reduction | One enantiomer may be preferentially reduced over the other. | Diastereomers of 4-fluoroephedrine |

| N-Dealkylation | One enantiomer may be a more favorable substrate for demethylation. | 4-fluoronorephedrine |

| Aromatic Hydroxylation | Potential for different rates of hydroxylation between enantiomers. | Hydroxylated this compound derivatives |

Further research, including in vitro studies with human liver microsomes and the analysis of biological samples from individuals who have consumed single enantiomers of this compound, is necessary to definitively characterize the stereoselective metabolism of this compound. Such studies would provide a clearer understanding of the specific enzymes involved and the quantitative differences in metabolite formation between the (R)- and (S)-enantiomers.

Advanced Analytical Methodologies for Flephedrone Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, is indispensable for separating flephedrone from complex mixtures, including seized drug samples and biological fluids. ljmu.ac.ukunodc.org The choice of chromatographic technique is often dictated by the sample matrix and the analytical objective, whether it be qualitative identification or quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and thermally stable compounds like this compound. nih.govresearchgate.net In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

The electron impact (EI) mass spectrum of this compound is characterized by a base peak at a mass-to-charge ratio (m/z) of 58, with other significant ions observed at m/z 95, 75, and 123. gcms.cz However, a significant challenge in the GC-MS analysis of this compound and its isomers is that they can produce nearly identical mass spectra, making differentiation based on mass spectral data alone difficult. spectra-analysis.com Therefore, chromatographic separation is crucial for distinguishing between isomers. spectra-analysis.com

To enhance volatility and thermal stability, and to improve chromatographic properties, derivatization is often employed. ojp.gov A variety of derivatizing agents, including pentafluoropropionic anhydride (B1165640) (PFPA), trifluoroacetic anhydride (TFA), and heptafluorobutyric anhydride (HFBA), have been successfully used for the analysis of synthetic cathinones, including this compound. rsc.org A two-step derivatization process involving oximation followed by trimethylsilylation has also been developed to create a harmonized method for quantifying various cathinone-type drugs. nih.gov

Validated GC-MS methods have been developed for the simultaneous quantification of multiple new psychoactive substances, including this compound, in biological samples like blood and urine. nih.govresearchgate.netnih.gov These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the matrix before GC-MS analysis. nih.govresearchgate.netnih.gov For instance, a validated method for determining this compound in whole blood showed a linearity range of 10-500 ng/mL. nih.gov Another study reported a GC-MS method for 23 new psychoactive substances, including this compound, in blood and urine. nih.govresearchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C10H12FNO | gcms.cz |

| Molecular Mass | 181.206 | gcms.cz |

| Major GC/MS Ions (m/z) | 58, 95, 75, 123 | gcms.cz |

| Retention Time | 3.12 minutes | gcms.cz |

| Limit of Detection (LOD) | 20 mcg/g | gcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Developments

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly selective technique for the analysis of this compound, particularly in complex biological matrices. unodc.orgnih.gov This method combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. unodc.org LC-MS/MS is particularly advantageous for analyzing polar and thermally labile compounds that are not well-suited for GC-MS. oup.comresearchgate.net

In LC-MS/MS analysis, this compound is typically separated using a reversed-phase liquid chromatography (RPLC) column. nih.gov The separated analyte then enters the mass spectrometer, where it undergoes ionization, typically by electrospray ionization (ESI), followed by fragmentation. nih.gov The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. oup.com

Several validated LC-MS/MS methods have been developed for the simultaneous determination of this compound and other synthetic cathinones in various biological samples, including whole blood, oral fluid, and urine. nih.govoup.comnih.gov For example, an LC-ESI-MS/MS method for the analysis of 15 cathinones and related ephedrines in whole blood reported a detection limit for this compound in the range of 0.5-3 µg/L. nih.gov Another study detailed an LC-MS/MS method for determining 11 synthetic cathinones in oral fluid, where this compound was one of the target analytes. oup.com More specific mass spectra for cathinones can often be obtained with LC-MS/MS compared to GC-MS, making it more suitable for qualitative analysis. researchgate.netnih.gov

Table 2: LC-MS/MS Parameters for this compound Detection

| Parameter | Value | Reference |

| Ionization Mode | Positive Polarity | oup.com |

| Precursor Ion (m/z) | 182 | unodc.org |

| Product Ion 1 (m/z) | 164 | unodc.org |

| Product Ion 2 (m/z) | 149 | unodc.org |

| Detection Limit (Whole Blood) | 0.5-3 µg/L | nih.gov |

| Detection Limit (Oral Fluid) | 0.1-1 ng/mL | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Implementations

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and higher resolution compared to conventional HPLC. oup.comrsc.org This is achieved by using columns packed with smaller particles (sub-2 µm), which requires instrumentation capable of handling higher backpressures. rsc.org UHPLC is particularly well-suited for the analysis of complex mixtures of synthetic cathinones, including this compound and its isomers. rsc.orgresearchgate.net

UHPLC coupled with various detectors, such as photodiode array (PDA) and mass spectrometry (MS), has been successfully applied to the analysis of this compound. oup.comrsc.org The increased resolving power of UHPLC is crucial for separating the numerous positional isomers and analogues present in seized drug samples. ojp.govrsc.org Studies have shown that multi-dimensional UHPLC can significantly decrease the uncertainty in peak assignments for synthetic cathinones. rsc.orgrsc.org

For instance, a UHPLC-MS/MS method was developed for the quantitative measurement of several synthetic cathinones, including this compound, in oral fluid. oup.com The chromatographic separation was performed on an Acquity BEH C18 column with a total run time of 3.0 minutes. oup.com Another study utilized UHPLC with high-resolution mass spectrometry (HRMS) for the targeted screening and quantification of synthetic cathinones and their metabolites in hair. europeanreview.orgresearchgate.net

Spectroscopic Methods for Structural Characterization and Purity Assessment

Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound. ljmu.ac.ukspectra-analysis.com These methods are often used in conjunction with chromatographic techniques to provide comprehensive analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and purity determination of organic compounds, including this compound. unodc.orgresearchgate.netnih.gov NMR provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). ljmu.ac.ukresearchgate.netnih.gov

The ¹H NMR spectrum of this compound exhibits characteristic signals that can be used for its identification. researchgate.net The aromatic region of the spectrum shows a pseudo-triplet and a doublet of doublets, which is characteristic of a 4-fluoro substituted moiety. researchgate.net Furthermore, ¹³C NMR and ¹⁹F NMR spectroscopy provide additional structural information that can be used to differentiate this compound from its isomers. ljmu.ac.ukresearchgate.net The analysis of seized samples has utilized ¹H, ¹³C, ¹⁵N HMBC, and ¹⁹F NMR spectroscopy to characterize this compound and identify cutting agents like benzocaine. researchgate.netnih.gov NMR can also be used for quantitative analysis to determine the purity of a sample. capes.gov.brnih.gov

Table 3: Key ¹H NMR Signals for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 7.11 | pseudo-triplet | Aromatic Protons | researchgate.net |

| 8.20 | doublet of doublets | Aromatic Protons | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Material Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. ljmu.ac.ukunodc.org Both techniques are valuable for the identification and characterization of this compound. ljmu.ac.ukspectra-analysis.com

The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups. unodc.org For example, a strong absorption band is typically observed for the carbonyl (C=O) group. spectra-analysis.com While GC-MS may struggle to differentiate between isomers of fluoromethcathinone, their IR spectra often show useful differences, particularly in the fingerprint region, allowing for their unambiguous identification. spectra-analysis.com Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common method for obtaining the IR spectrum of solid samples. ljmu.ac.uk

Raman spectroscopy, which is complementary to IR spectroscopy, has also been used for the analysis of synthetic cathinones. oxinst.com

Table 4: Notable IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| 1700-1600 | Carbonyl (C=O) stretch | spectra-analysis.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the analysis of NPS like this compound. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). europeanreview.orgfrontagelab.com This precision allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown substances. frontagelab.com

The primary advantage of HRMS in this compound analysis is its ability to differentiate between isomers and other compounds with the same nominal mass. europeanreview.org For instance, this compound and its isomers, such as 3-fluoromethcathinone (B604977) and 2-fluoromethcathinone (B1650591), have identical nominal masses but distinct exact masses due to the specific arrangement of atoms. HRMS can resolve these minute mass differences, enabling their unequivocal identification. researchgate.net

In practice, liquid chromatography (LC) is often coupled with HRMS (LC-HRMS) to first separate this compound from other substances in a complex mixture, such as a seized drug sample or a biological matrix, before it enters the mass spectrometer. mdpi.comnih.gov The combination of retention time from the LC and the accurate mass measurement and fragmentation data from the HRMS provides a high degree of confidence in the identification. europeanreview.orgmdpi.com Full-scan data acquisition in HRMS allows for retrospective analysis, meaning that data can be re-examined at a later date for the presence of newly identified NPS without the need to re-run the sample. researchgate.netmdpi.com

The table below illustrates the accurate mass data for this compound and related compounds, highlighting the capability of HRMS to distinguish between them.

| Compound | Molecular Formula | Calculated Exact Mass (m/z) |

| This compound | C₁₀H₁₂FNO | 182.09757 |

| Ethcathinone | C₁₁H₁₅NO | 178.12264 |

| Buphedrone | C₁₁H₁₅NO | 178.12264 |

| Mephedrone (B570743) | C₁₁H₁₅NO | 178.12264 |

| Butylone | C₁₂H₁₅NO₃ | 222.11247 |

| Data sourced from a comparative study of synthetic cathinones using LC-HRMS. researchgate.net |

Development of Reference Materials and Analytical Standards for this compound Research

The availability of high-quality reference materials and analytical standards is fundamental to the accuracy and reliability of any analytical measurement. researchgate.netchimia.ch In the context of this compound research, certified reference materials (CRMs) serve several critical functions. They are used for the calibration of analytical instruments, the validation of analytical methods, and as quality control materials to ensure the ongoing accuracy of laboratory results. researchgate.netiaea.org

A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. chimia.ch The use of CRMs ensures that analytical results are comparable across different laboratories and over time. nih.gov

The development of a CRM for this compound involves several steps. First, the compound must be synthesized with a high degree of purity. This is often followed by extensive characterization using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography, to confirm its identity and purity. nih.govd-nb.info The certified value is then established, often through inter-laboratory comparisons, and an uncertainty budget is calculated. iaea.org

Organizations such as the US Pharmacopeia (USP) and other accredited reference material producers develop and distribute analytical reference materials to support research and testing. sigmaaldrich.comusp.org The lack of readily available reference standards for many NPS, including emerging cathinone (B1664624) derivatives, complicates their detection and characterization in routine forensic laboratories. researchgate.net Therefore, the timely development and dissemination of this compound reference materials are crucial for law enforcement, forensic science, and the broader scientific community to accurately identify and study this compound. nih.gov

Computational Chemistry Approaches in Analytical Characterization

Computational chemistry has emerged as a powerful complementary tool in the analytical characterization of this compound and other synthetic cathinones. dntb.gov.ua Quantum chemical calculations, such as those using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can provide valuable insights into the structural and electronic properties of these molecules. nih.govresearchgate.net

One of the key applications of computational chemistry in this area is the prediction of various analytical parameters. For example, theoretical calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts for different isomers of this compound. mdpi.com This can be particularly useful in distinguishing between positional isomers (ortho, meta, para) where experimental differentiation can be challenging. nih.gov By comparing the theoretically predicted spectra with the experimentally obtained data, analysts can gain greater confidence in their structural assignments. mdpi.com

Computational methods can also be used to study the conformational landscape of this compound. nih.gov Understanding the low-energy conformers of the molecule is important as it can influence its spectroscopic properties and its interactions with its biological targets. nih.govresearchgate.net Furthermore, the calculation of molecular electrostatic potential (MEP) surfaces can help to identify likely sites of reaction on the molecule, which can aid in predicting its metabolic fate and fragmentation patterns in mass spectrometry. nih.gov

In silico fragmentation studies can also be performed to predict the mass spectra of this compound and its isomers. By simulating the fragmentation pathways, it is possible to generate theoretical mass spectra that can be compared with experimental data, aiding in the identification of the compound and its metabolites. This is particularly valuable when reference standards are not available for all potential isomers or degradation products.

Structure Activity Relationships Sar and Analog Research of Flephedrone

Impact of Structural Modifications on In Vitro Pharmacological Profiles

Alterations to the chemical structure of flephedrone and related cathinones have profound effects on their in vitro pharmacology, particularly their potency and selectivity as inhibitors or substrates at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov These transporters are crucial for regulating the levels of key neurotransmitters in the brain. frontiersin.org The interaction of synthetic cathinones with these transporters can be as inhibitors, which block the reuptake of neurotransmitters, or as substrates, which are transported into the neuron and trigger the release of neurotransmitters. frontiersin.orgresearchgate.net

Ring Substitutions and Their Influence on Transporter Selectivity

Substitutions on the phenyl ring of the methcathinone (B1676376) structure are a critical determinant of a compound's selectivity for DAT versus SERT. nih.govacs.org Quantitative structure-activity relationship (QSAR) studies have revealed that the volume of the substituent at the para- (4-) position of the phenyl ring significantly influences this selectivity. nih.govnih.gov

Generally, smaller substituents on the para-position tend to favor selectivity for DAT, while larger, bulkier groups shift the selectivity towards SERT. acs.orgnih.gov For example, methcathinone (MCAT), which is unsubstituted at the para-position, displays a high selectivity for promoting dopamine release over serotonin release. nih.gov In contrast, analogs with larger para-substituents, such as mephedrone (B570743) (4-methylmethcathinone), show reduced potency at DAT and increased potency at SERT. nih.gov

This compound, with its fluorine atom at the para-position, is considered a methamphetamine-like cathinone (B1664624), indicating a preferential inhibition of catecholamine (dopamine and norepinephrine) reuptake and stimulation of dopamine release. springermedizin.de The addition of a para-trifluoromethyl (p-CF3) group to the methcathinone structure further enhances selectivity for SERT. acs.org This trend is also observed with the addition of a 3,4-methylenedioxy group, which generally increases the potency for SERT inhibition. frontiersin.orgacs.org

The position of the substituent also plays a role. Meta-substituted cathinones have been reported to induce greater psychostimulant effects than their para-analogs at the same dose, which corresponds to an increased affinity for DAT. acs.org

Table 1: Influence of Ring Substitutions on Transporter Selectivity

| Compound | Ring Substituent | Primary Transporter Selectivity |

|---|---|---|

| Methcathinone | None | DAT > SERT |

| This compound | 4-Fluoro | DAT > SERT |

| Mephedrone | 4-Methyl | DAT ≈ SERT (less DAT selective than MCAT) |

| 4-CF3-Methcathinone | 4-Trifluoromethyl | SERT > DAT |

Amine Substitutions and Their Role in Monoamine Interactions

Modifications to the amine group (the nitrogen-containing part of the molecule) also significantly impact the pharmacological profile of cathinones. acs.org The type of substitution on the amine can influence whether the compound acts as a transporter substrate (like amphetamine) or a transporter inhibitor (like cocaine). nih.govfrontiersin.org

For instance, N-methylation and the incorporation of a pyrrolidine (B122466) ring are common modifications. acs.org Increasing the length of the N-alkyl chain can affect potency. Studies on a series of α-pyrrolidinophenones, which are cathinones with a pyrrolidine ring, showed that affinity for the human dopamine transporter (hDAT) increased with the length of the carbon chain attached to the α-carbon. nih.gov

Furthermore, N-ethyl substitution in some synthetic cathinones has been shown to increase potency at DAT compared to their N-methyl counterparts. frontiersin.org The presence of a pyrrolidine ring, as seen in compounds like α-PVP, often leads to potent DAT inhibition. mdpi.com

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational methods are powerful tools for investigating the interactions between synthetic cathinones and their biological targets. nih.govscielo.bracs.org These in silico approaches complement experimental data and provide insights into the molecular mechanisms governing the activity of these compounds. acs.org

Ligand-Protein Docking Simulations with Monoamine Transporters

Ligand-protein docking simulations are used to predict the preferred binding orientation of a molecule (the ligand) to its protein target. frontiersin.orgnih.gov In the context of this compound and its analogs, these simulations model how the compounds fit into the binding sites of DAT, NET, and SERT. frontiersin.orgacs.org

These studies have helped to identify key amino acid residues within the transporters that are crucial for binding. acs.org For example, docking studies have suggested that the orientation of a ligand within the binding pocket is critical for determining whether it will act as a substrate or an inhibitor. researchgate.net Two distinct binding modes have been proposed: a high-affinity mode associated with substrate activity and a low-affinity mode associated with inhibitor activity. researchgate.net Molecular modeling suggests that the hydrophobic nature of a specific subpocket in SERT may be responsible for the loss of affinity observed with certain metabolites. frontiersin.org

Prediction of In Vitro Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govscielo.br By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can be developed to predict the potency and selectivity of new, unstudied compounds. acs.orgscielo.br

For para-substituted methcathinone analogs, QSAR studies have successfully identified steric bulk (the size and shape of the substituent) as a major determinant of DAT versus SERT selectivity. nih.govnih.gov These analyses confirmed that smaller para-substituents favor DAT selectivity, while larger ones favor SERT selectivity. nih.gov QSAR models have been developed that can predict the pIC50 values (a measure of potency) for the inhibition of NET by amphetamine and cathinone derivatives. scielo.brscielo.br

Synthesis and In Vitro Characterization of this compound Derivatives and Analogs

The synthesis of novel this compound derivatives and analogs is a key component of SAR research. mdpi.com These synthetic efforts provide the compounds necessary for in vitro pharmacological testing, which in turn generates the data for QSAR and other computational studies.

The synthesis of this compound and its analogs can be achieved through various chemical routes. unodc.org Once synthesized, these compounds are characterized using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity. ljmu.ac.uk

The in vitro characterization of these compounds typically involves a battery of assays to determine their effects on monoamine transporters. These assays measure:

Binding Affinity: How tightly the compound binds to DAT, NET, and SERT. nih.gov

Uptake Inhibition: The potency of the compound in blocking the reuptake of dopamine, norepinephrine, and serotonin. frontiersin.orgnih.gov

Transporter-Mediated Release: The ability of the compound to induce the release of neurotransmitters from cells expressing the transporters. nih.gov

Data from these in vitro assays are crucial for building a comprehensive understanding of the structure-activity relationships of this compound and its analogs. For example, studies have shown that while many cathinones are potent inhibitors of monoamine uptake, their ability to act as releasing agents varies significantly depending on their structure. nih.govnih.gov this compound itself has been characterized as a preferential dopamine and norepinephrine uptake inhibitor that also induces dopamine release. nih.gov

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 4-FMC |

| Methcathinone | MCAT |

| Mephedrone | 4-MMC |

| Methedrone | 4-OCH3 MCAT |

| 4-Trifluoromethyl-methcathinone | 4-CF3 MCAT |

| Methylone | MDMC |

| 3,4-Methylenedioxypyrovalerone | MDPV |

| α-Pyrrolidinovalerophenone | α-PVP |

| N-ethyl-pentedrone | NEPD |

| N-ethyl-pentylone | NEP |

| 4-methyl-pentedrone | 4-MPD |

| 4-methyl-ethylaminopentedrone | 4-MeAP |

| Pentedrone | |

| Pentylone | |

| Butylone | |

| Dopamine Transporter | DAT |

| Norepinephrine Transporter | NET |

Regulatory and Legislative Frameworks from a Chemical Control Perspective

International and National Scheduling of Flephedrone as a Controlled Substance

This compound, a synthetic cathinone (B1664624), is not controlled under the United Nations 1971 Convention on Psychotropic Substances, which includes its parent compound cathinone and another derivative, methcathinone (B1676376), in Schedule I. europa.eu However, numerous countries have individually moved to control this compound due to its potential for abuse and public health risks. marshallcenter.orgnih.gov

The legal status of this compound varies significantly across jurisdictions, reflecting different national strategies to address the rise of NPS. mdpi.com Many countries have explicitly listed this compound as a controlled substance. For instance, in the United States, this compound is a Schedule I controlled substance under the Controlled Substances Act, indicating a high potential for abuse and no accepted medical use. wikipedia.orgfederalregister.gov The United Kingdom classified this compound as a Class B drug in April 2010 under the Misuse of Drugs Act 1971 through a generic definition for cathinones. wikipedia.orgwww.gov.uknih.gov

Other countries that have implemented controls on this compound include:

Brazil: Illegal since 2017 as a cathinone analogue. wikipedia.org

China: Controlled as of October 2015. wikipedia.org

Denmark: Illegal since December 2008. europa.euwikipedia.org

Germany: Listed under Anlage II, allowing for authorized trade but not prescription. wikipedia.org

Lithuania: Illegal since April 2010. wikipedia.org

Poland: Illegal since April 2010. wikipedia.org

Romania: Controlled. europa.eu

Sweden: Classified as a narcotic since October 2010. wikipedia.org

The table below provides a summary of the scheduling status of this compound in various countries.

| Country | Legal Status/Schedule | Legislation/Notes |

| Brazil | Class F2 (Prohibited psychotropics) | Controlled as a cathinone analogue since 2017. wikipedia.org |

| China | Controlled Substance | Controlled since October 2015. wikipedia.org |

| Denmark | Illegal | Controlled since December 2008. europa.euwikipedia.org |

| Germany | Anlage II | Authorized trade only, not prescriptible. wikipedia.org |

| Lithuania | Illegal | Controlled since April 2010. wikipedia.org |

| Poland | Illegal | Controlled since April 2010. wikipedia.org |

| Romania | Controlled | europa.eu |

| Sweden | Narcotic | Controlled since October 2010. wikipedia.org |

| United Kingdom | Class B | Controlled since April 2010 under a generic definition. wikipedia.orgwww.gov.uk |

| United States | Schedule I | Temporarily scheduled in 2014 and permanently placed in Schedule I. wikipedia.orgfederalregister.gov |

Challenges in Legislative Control of Novel Psychoactive Substances (NPS) Analogs

The rapid emergence and chemical diversity of NPS like this compound pose significant challenges to traditional drug control legislation, which typically involves the lengthy process of identifying and scheduling individual substances. unodc.orgdrugsandalcohol.ie Manufacturers of NPS can quickly synthesize new analogues by making slight modifications to the chemical structure of existing substances, thereby evading laws that target specific compounds. mdpi.comtni.org

To counter this, some countries have adopted innovative legislative approaches:

Analogue Legislation: This approach, used in the United States, treats substances that are "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II drug as controlled substances if intended for human consumption. mdpi.comunodc.orgegattorneys.com However, the term "substantially similar" can be ambiguous and may require case-by-case legal and scientific evaluation, creating a burden for law enforcement. unodc.orgnih.gov

Generic Control (Blanket Bans): This method, employed by countries like the United Kingdom and Japan, prohibits entire groups of substances based on a shared core chemical structure. www.gov.ukunodc.orgunodc.org For example, the UK's generic definition for cathinones brought a wide range of related compounds, including this compound, under control simultaneously. www.gov.uk This "future-proofs" legislation to an extent, as it can cover analogues that have not yet been synthesized. tni.org However, this approach risks being over-inclusive, potentially banning compounds with no psychoactive effects or those with legitimate industrial or research applications. marshallcenter.org

Temporary Scheduling: Some jurisdictions utilize temporary bans to expedite the control of a new substance while allowing time for a more thorough risk assessment to determine permanent scheduling. drugsandalcohol.ie The U.S. Drug Enforcement Administration (DEA) has the authority for emergency scheduling to address immediate public health threats. egattorneys.comdea.gov

The constant evolution of the NPS market means that even with these measures, a "cat-and-mouse" game often ensues, where the appearance of new, uncontrolled substances rapidly follows the legislative control of existing ones. marshallcenter.orgunodc.org

Analytical Challenges for Law Enforcement and Customs Agencies in Identification and Monitoring

The proliferation of NPS creates significant analytical challenges for forensic laboratories, law enforcement, and customs agencies. nih.govthermofisher.com Identifying these substances requires sophisticated analytical techniques and up-to-date reference materials. medwinpublishers.comacs.org

Key challenges include:

Lack of Reference Standards: Unambiguous identification of a substance typically requires comparison with a certified reference standard. acs.org Given the sheer number and rapid emergence of NPS, it is difficult for labs to acquire and maintain a comprehensive library of these standards. medwinpublishers.comacs.org

Structural Diversity: The vast and ever-changing chemical structures of NPS make it difficult to develop targeted screening methods. medwinpublishers.com Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) may not detect novel compounds if they are not included in existing detection panels. medwinpublishers.com

Isomers and Analogues: Many NPS are structural isomers or close analogues of each other, making differentiation difficult without high-resolution analytical instrumentation and expert interpretation. nih.gov

Circumventing Detection: Manufacturers may label NPS products as "bath salts," "plant food," or "research chemicals" and state they are "not for human consumption" to evade legal scrutiny and detection. europa.eulrs.lt

Data Sharing: The rapid identification of new NPS is facilitated by the sharing of analytical data among forensic laboratories globally. nist.gov Initiatives like the NIST's NPS Data Hub aim to create a web-based platform for this purpose. nist.gov

Advanced techniques like high-resolution mass spectrometry (HRAM) are becoming increasingly crucial for the non-targeted screening and identification of unknown NPS. thermofisher.comcfsre.org

Future Research Directions in Flephedrone Chemistry and Pharmacology

Exploration of Sustainable and Scalable Synthetic Pathways

The clandestine nature of synthetic cathinone (B1664624) production necessitates the development of sustainable and scalable synthetic routes for the generation of analytical reference standards. Current synthetic methods often rely on hazardous reagents and produce significant chemical waste. Future research should focus on greener chemical processes. This includes the exploration of catalytic methods, flow chemistry, and the use of less toxic solvents to create more efficient and environmentally benign syntheses. researchgate.net For instance, adapting continuous flow procedures, which have been successfully applied to the synthesis of other pharmaceutical ingredients, could offer a safer and more scalable approach to producing flephedrone and its analogs for research purposes. researchgate.net The development of such processes would not only be more sustainable but could also be adapted for the multikilogram-scale production required for extensive toxicological and pharmacological studies. researchgate.net

Development of High-Throughput Screening Assays for In Vitro Pharmacological Profiling of New Cathinones

The rapid emergence of new cathinone derivatives requires the development of high-throughput screening (HTS) assays to quickly assess their pharmacological profiles. nih.govrti.org These assays are crucial for understanding the potential risks associated with new substances. Future research should prioritize the development and validation of in vitro assays that can rapidly characterize the interaction of new cathinones with key biological targets, such as monoamine transporters. rti.orgnih.gov

One promising approach involves using neuronal cultures on microelectrode arrays (MEAs) to measure the effects of cathinones on neuronal activity in an integrated manner. nih.gov Another avenue is the use of fluorescence-based assays to measure neurotransmitter transporter uptake activity in a high-throughput format. nih.gov Additionally, adapting assays like the PRESTO-Tango (parallel receptor expression and screening via transcriptional output) system can provide valuable insights into receptor binding and functional activity. mdpi.com The development of aptamer-based sensors also presents a novel and rapid method for detecting and differentiating synthetic cathinones. researchgate.net

Table 1: Examples of In Vitro Assays for Pharmacological Profiling of Cathinones

| Assay Type | Target | Measured Effect | Throughput | Reference |

| Neurotransmitter Uptake Assay | Monoamine Transporters (DAT, NET, SERT) | Inhibition of neurotransmitter uptake | High | nih.gov |

| Microelectrode Array (MEA) | Neuronal Cultures | Changes in neuronal firing rate and bursting | Medium-High | nih.gov |

| PRESTO-Tango Assay | G-protein Coupled Receptors | Receptor binding and β-arrestin-2 translocation | High | mdpi.com |

| Aptamer-Based Biosensor | Cathinone Core Structure | Molecular recognition and signal generation | High | researchgate.net |

| Yeast Growth Curve Analysis | General Cellular Toxicity | Inhibition of yeast cell growth | High | nih.gov |

Advanced Spectroscopic and Spectrometric Techniques for Comprehensive Chemical Characterization

Accurate identification and characterization of this compound and its emerging variants are critical for forensic and research purposes. While standard techniques like gas chromatography-mass spectrometry (GC-MS) are routinely used, advanced spectroscopic and spectrometric methods can provide more detailed structural information. oup.comchromatographyonline.com

Future efforts should focus on the application of high-resolution mass spectrometry (HRMS), such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q/TOF-MS), for the tentative identification of unknown analogs based on accurate mass measurements. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, is invaluable for the unambiguous structural elucidation of new compounds without the need for a reference standard. researchgate.net Furthermore, the integration of advanced data processing algorithms with techniques like Fourier-Transform Infrared (FT-IR) spectroscopy can enhance the precise identification and quantification of components in complex mixtures. rroij.com

Table 2: Advanced Analytical Techniques for this compound Characterization

| Technique | Information Provided | Application | Reference |

| LC-Q/TOF-MS | Accurate mass, elemental composition | Identification of unknown variants and metabolites | researchgate.net |

| NMR Spectroscopy | Unambiguous structure, stereochemistry | Definitive characterization of new substances | researchgate.net |

| FT-IR with ATR | Molecular functional groups | Rapid analysis of samples with minimal preparation | rroij.com |

| Raman Spectroscopy | Molecular fingerprint, polymorphic forms | Spatially resolved analysis of heterogeneous samples | rroij.com |

| LC-MS/MS | High sensitivity and selectivity | Qualitative and quantitative analysis in various matrices | unodc.org |

Further Elucidation of Stereoselective Metabolic Pathways and Their Enzymatic Basis (in vitro)

This compound is a chiral molecule, and its enantiomers may exhibit different pharmacological and metabolic profiles. mdpi.commdpi.com Understanding the stereoselective metabolism of this compound is crucial for interpreting toxicological data. In vitro models, such as human liver microsomes (HLMs) and hepatocyte cultures, are essential tools for these investigations. nih.govresearchgate.net

Future research should aim to identify the specific cytochrome P450 (CYP) isoenzymes responsible for the primary metabolic transformations of each this compound enantiomer. nih.govresearchgate.net Studies on related cathinones have shown that metabolic pathways can include N-demethylation, reduction of the keto group, and hydroxylation of the aromatic ring. researchgate.net It is important to determine if these pathways are stereoselective for this compound and to characterize the pharmacological activity of the resulting metabolites. frontiersin.org For instance, while some metabolites may be inactive, others could retain or even have altered pharmacological properties. frontiersin.org